2-(Difluoromethyl)naphthalene-1-acetic acid
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Overview
Description
2-(Difluoromethyl)naphthalene-1-acetic acid is an organic compound with the molecular formula C13H10F2O2 It is a derivative of naphthalene, characterized by the presence of a difluoromethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-1-acetic acid typically involves the introduction of a difluoromethyl group to a naphthalene derivative. One common method is the difluoromethylation of naphthalene-1-acetic acid using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)naphthalene-1-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of difluoromethyl-substituted derivatives.
Scientific Research Applications
2-(Difluoromethyl)naphthalene-1-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel agrochemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)naphthalene-1-acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety may also play a role in the compound’s overall bioactivity by facilitating interactions with biological membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-acetic acid: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
2-(Trifluoromethyl)naphthalene-1-acetic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, potentially leading to variations in reactivity and bioactivity.
Uniqueness
2-(Difluoromethyl)naphthalene-1-acetic acid is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10F2O2 |
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Molecular Weight |
236.21 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)10-6-5-8-3-1-2-4-9(8)11(10)7-12(16)17/h1-6,13H,7H2,(H,16,17) |
InChI Key |
YLGIUJQFHCWXNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)C(F)F |
Origin of Product |
United States |
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